[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate
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Overview
Description
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate is a chemical compound that features an isothiocyanate group attached to an oxolane ring, which is further bonded to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate typically involves the reaction of oxolane derivatives with isothiocyanates under controlled conditions. One common method includes the use of primary amines as starting materials, which are then reacted with carbon disulfide and an appropriate oxidizing agent to form the isothiocyanate group . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s isothiocyanate group is known for its antimicrobial and anticancer properties, making it useful in biological studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Isothiocyanates: Compounds like phenyl isothiocyanate and allyl isothiocyanate share the isothiocyanate functional group.
Oxolane Derivatives: Compounds such as oxetane and tetrahydrofuran are structurally similar due to the presence of the oxolane ring.
Uniqueness
[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate is unique due to the combination of the isothiocyanate group with the oxolane ring and methanesulfonate group. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other isothiocyanates and oxolane derivatives .
Properties
IUPAC Name |
[(3S,4R)-4-isothiocyanatooxolan-3-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S2/c1-13(8,9)11-6-3-10-2-5(6)7-4-12/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVZYNBYSGXYTH-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COCC1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1COC[C@H]1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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